molecular formula C17H17N3O2 B2809997 furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-51-3

furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2809997
CAS RN: 2034560-51-3
M. Wt: 295.342
InChI Key: OQKBVCBRPLZREI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several heterocyclic components: a furan ring, a benzimidazole ring, and a pyrrolidine ring . These components are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves various types of organic reactions, including condensation, substitution, and cyclization . The exact methods would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole component, for example, is a fused aromatic ring system that includes nitrogen atoms . The furan and pyrrolidine rings add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring and the presence of nitrogen in the benzimidazole and pyrrolidine rings . These features could make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heteroatoms (oxygen and nitrogen) could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Methodologies : Studies have developed various synthetic routes and methodologies for the preparation of compounds incorporating the furan moiety. These methodologies are crucial for creating compounds with potential pharmacological activities. Notably, new approaches have been introduced for the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moieties, highlighting the versatility of furan derivatives in heterocyclic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012). Another study focused on the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, providing insights into the chemical behavior of similar furan-containing compounds (El’chaninov, Achkasova, & El’chaninov, 2014).

Biological Activities

  • Antiviral Properties : A study on novel antiviral benzofuran-transition metal complexes revealed the synthesis of compounds with significant HIV inhibitory activity. The synthesis of these complexes showcases the potential of furan derivatives in developing antiviral agents (Galal et al., 2010).
  • Corrosion Inhibition : Furan derivatives have also been evaluated for their role in corrosion inhibition. A study on amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution found that furan-based compounds exhibit significant inhibition efficiency, demonstrating the compound's utility beyond pharmaceutical applications (Yadav, Sarkar, & Purkait, 2015).

Therapeutic Applications

  • Anticancer and Antibacterial Activities : Research into the development of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors highlighted their antiproliferative activity against several human cancer cell lines. Such studies underscore the therapeutic potential of furan derivatives in cancer treatment (Mullagiri et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzimidazole derivatives, for example, have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some benzimidazole derivatives, for example, have been found to be cytotoxic .

properties

IUPAC Name

furan-3-yl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-18-15-4-2-3-5-16(15)20(12)14-6-8-19(10-14)17(21)13-7-9-22-11-13/h2-5,7,9,11,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKBVCBRPLZREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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